molecular formula C8H8F2O3 B13074294 3-(2,2-Difluoroacetyl)cyclohexane-1,2-dione

3-(2,2-Difluoroacetyl)cyclohexane-1,2-dione

Cat. No.: B13074294
M. Wt: 190.14 g/mol
InChI Key: VYDSPYJXMCXNGF-UHFFFAOYSA-N
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Description

3-(2,2-Difluoroacetyl)cyclohexane-1,2-dione is a structurally modified derivative of cyclohexane-1,2-dione, featuring a 2,2-difluoroacetyl substituent at the 3-position. This compound belongs to the family of cyclic diketones, which are pivotal in organic synthesis, catalysis, and enzymatic transformations. The 1,2-dione scaffold is characterized by two adjacent ketone groups, enabling unique reactivity patterns such as keto-enol tautomerism and participation in cyclocondensation or carboligation reactions .

Properties

Molecular Formula

C8H8F2O3

Molecular Weight

190.14 g/mol

IUPAC Name

3-(2,2-difluoroacetyl)cyclohexane-1,2-dione

InChI

InChI=1S/C8H8F2O3/c9-8(10)7(13)4-2-1-3-5(11)6(4)12/h4,8H,1-3H2

InChI Key

VYDSPYJXMCXNGF-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(=O)C(=O)C1)C(=O)C(F)F

Origin of Product

United States

Preparation Methods

Direct Acylation of Cyclohexane-1,2-dione

One of the primary routes to synthesize 3-(2,2-Difluoroacetyl)cyclohexane-1,2-dione is through direct acylation of cyclohexane-1,2-dione using difluoroacetylating agents. This method exploits the nucleophilicity of the diketone enol or enolate form to attack an electrophilic difluoroacetyl source.

  • Reagents and Conditions: Typically, cyclohexane-1,2-dione is treated with difluoroacetyl chloride or anhydride in the presence of a Lewis acid catalyst such as aluminum chloride or boron trifluoride etherate under anhydrous conditions.
  • Reaction Control: The reaction temperature is carefully controlled (0–25 °C) to avoid over-acylation or decomposition.
  • Outcome: The reaction yields the desired 3-(2,2-Difluoroacetyl) derivative with moderate to good yields depending on the catalyst and solvent system.

This approach is favored for its straightforwardness but requires careful handling of fluorinated acylating agents due to their reactivity and potential hazards.

Synthesis via 1-Oxo-2-nitratocyclohexane Intermediate

A patented process for preparing 1,2-cyclohexanediones provides a valuable precedent for synthesizing substituted cyclohexane-1,2-diones such as the difluoroacetyl derivative. This involves:

  • Step 1: Preparation of 1-oxo-2-nitratocyclohexane as a precursor.
  • Step 2: Treatment of this nitrato-ketone with a strong base (e.g., aqueous sodium hydroxide) at mild temperatures (20–25 °C), which induces an internal oxidation-reduction rearrangement converting the nitrato-ketone to the diketone and a nitrite salt.
  • Step 3: Isolation of the diketone, often as its dioxime derivative by reaction with hydroxylamine hydrochloride to facilitate purification.

While this method is originally designed for unsubstituted 1,2-cyclohexanedione, it can be adapted for substituted derivatives by introducing the difluoroacetyl group at an appropriate stage, potentially via functional group transformations on the diketone scaffold.

Multi-step Synthesis via Alkylation and Cyclization Routes

Research on related cyclohexanedione derivatives indicates that multi-step synthetic sequences involving alkylation, sulfenylation, and oxidation can be employed to construct substituted cyclohexanediones:

  • Alkylation: Starting from 1,3-cyclohexanedione or related precursors, alkylation with difluoroacetyl-containing electrophiles can be attempted under basic conditions.
  • Cyclization and Functional Group Manipulation: Subsequent steps may involve oxidation or rearrangement to install the 1,2-dione functionality and the difluoroacetyl substituent in the correct positions.
  • Challenges: Steric hindrance and electronic effects from the difluoro group may retard some reactions, requiring optimization of reaction times, temperatures, and reagent excess.

Purification and Characterization

  • Extraction: Due to the enolization tendency of 1,2-diones, extraction is performed by salting out the aqueous phase and using solvents such as methyl isobutyl ketone or lower alkyl ethers.
  • Conversion to Dioxime: To facilitate isolation and purification, the diketone is often converted to its dioxime derivative by reaction with hydroxylamine hydrochloride at pH ~7, followed by heating (40–60 °C) and cooling to precipitate the dioxime.
  • Spectroscopic Analysis: Purity and structure confirmation are conducted by NMR (including ^1H and ^19F for fluorinated compounds), IR spectroscopy, and melting point determination.

Comparative Table of Preparation Methods

Preparation Method Key Reagents/Conditions Advantages Limitations/Challenges
Direct Acylation of Cyclohexane-1,2-dione Difluoroacetyl chloride + Lewis acid catalyst (AlCl3, BF3·OEt2), 0–25 °C Straightforward, direct introduction of difluoroacetyl group Requires handling reactive fluorinated reagents; regioselectivity control
Base-induced Rearrangement of 1-oxo-2-nitratocyclohexane Strong base (NaOH), mild temperature (20–25 °C), hydroxylamine for dioxime conversion High selectivity for 1,2-dione formation; purification as dioxime Multi-step; adaptation needed for fluorinated derivatives
Multi-step Alkylation and Oxidation Routes Alkylation with difluoroacetyl electrophiles; oxidation; sulfenylation Potential for diverse substitution patterns Steric/electronic hindrance; longer synthetic sequences

Research Findings and Notes

  • The internal oxidation-reduction mechanism in the base-induced rearrangement of nitrato-ketones is unusual and provides a mild, selective route to 1,2-diones, which could be leveraged for fluorinated derivatives with modifications.
  • The difluoroacetyl group significantly influences the chemical reactivity due to strong electron-withdrawing effects, which can affect the enolization equilibrium and reaction kinetics during acylation and subsequent transformations.
  • Attempts to extend Mannich-type or Claisen condensation routes to synthesize related alkylated cyclohexanediones have shown mixed results, with some low yields and challenges in reaction progress, indicating that direct acylation or rearrangement methods may be more practical for this compound.
  • Purification via dioxime formation remains a robust strategy for isolating these diketones, especially when dealing with sensitive or enolizable compounds.

Chemical Reactions Analysis

Types of Reactions

3-(2,2-Difluoroacetyl)cyclohexane-1,2-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

Chemical Synthesis

Synthetic Intermediates
3-(2,2-Difluoroacetyl)cyclohexane-1,2-dione serves as a valuable intermediate in the synthesis of various organic compounds. Its unique structural features allow it to participate in numerous reactions such as:

  • Condensation Reactions : The compound can undergo condensation with amines and other nucleophiles to form more complex molecules. This property is particularly useful in the synthesis of pharmaceuticals and agrochemicals.
  • Cyclization Reactions : It can facilitate cyclization processes leading to the formation of heterocycles, which are essential in drug development due to their biological activities.

Research has indicated that compounds derived from cyclohexane-1,2-dione frameworks possess significant biological properties. Notably, derivatives of this compound have been studied for their potential therapeutic effects:

  • Antimicrobial Activity : Some derivatives demonstrate antibacterial properties against various strains such as Escherichia coli and Staphylococcus aureus, making them candidates for antibiotic development .
  • Antitumor Activity : The structural analogs have shown promise in inhibiting tumor growth in vitro, suggesting potential applications in cancer therapy .

Photocatalytic Applications

The compound has also been explored for its role in photocatalysis. Photocatalytic reactions involving this compound can lead to the functionalization of various substrates under mild conditions. This application is particularly relevant in the fields of:

  • Environmental Chemistry : Utilizing photocatalysis for the degradation of pollutants.
  • Sustainable Chemistry : Enabling reactions that minimize waste and energy consumption.

Case Studies and Research Findings

Several studies have highlighted the utility of this compound:

  • A study on its use as a precursor for synthesizing biologically active compounds reported significant antibacterial activity against multiple pathogens .
  • Research focusing on its photocatalytic properties demonstrated effective transformations under visible light irradiation, showcasing its potential in green chemistry applications .

Data Summary Table

Application AreaDescriptionKey Findings
Chemical SynthesisIntermediate for organic reactionsValuable for condensation and cyclization reactions
Biological ActivityAntimicrobial and antitumor propertiesEffective against E. coli and S. aureus
PhotocatalysisFunctionalization under light irradiationSuccessful transformations with minimal energy input

Mechanism of Action

The mechanism of action of 3-(2,2-Difluoroacetyl)cyclohexane-1,2-dione involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. The presence of fluorine atoms enhances the compound’s ability to form strong interactions with target proteins, leading to increased potency and specificity .

Comparison with Similar Compounds

Structural and Reactivity Differences :

  • Position of Ketone Groups: Cyclohexane-1,2-dione (1,2-CDO) has adjacent ketones, facilitating intramolecular hydrogen bonding and stabilizing enol forms . In contrast, cyclohexane-1,3-dione (1,3-CDO) lacks this proximity, resulting in weaker enol stabilization and distinct reactivity.
  • Enzymatic Specificity: Cyclohexane-1,2-dione hydrolase (CDH) cleaves 1,2-CDO into 6-oxohexanoate via ThDP-dependent C–C bond hydrolysis, a reaction absent in 1,3-CDO . This specificity underscores the importance of diketone positioning in enzymatic recognition .
  • Synthetic Applications : 1,2-CDO participates in carboligation reactions (e.g., with aldehydes) to form chiral α-hydroxy ketones , whereas 1,3-CDO is employed in annulation reactions, such as forming spiropyrroloacridones with barbituric acid derivatives .

Table 1: Key Properties of Cyclohexane-1,2-dione and Cyclohexane-1,3-dione

Property Cyclohexane-1,2-dione Cyclohexane-1,3-dione
Molecular Formula C₆H₈O₂ C₆H₈O₂
Enzymatic Substrate Yes (CDH) No
Keto-Enol Tautomerism Prominent (enol stabilized) Less pronounced
Common Reactions Carboligation , hydrolase cleavage Cyclocondensation

Comparison with Hydroxymethylene- and Hydroxy-Substituted Derivatives

3-(Hydroxymethylene)cyclohexane-1,2-dione (41) :

  • Synthesized via Claisen-Schmidt condensation, this derivative exhibits extended conjugation through the hydroxymethylene group, enhancing its electrophilicity in Michael additions or cyclizations .
  • The enol form dominates due to hydrogen bonding between the hydroxymethylene and ketone groups, contrasting with the difluoroacetyl derivative, where fluorine’s inductive effect reduces enol content .

3D-3,5/4-Trihydroxycyclohexane-1,2-dione :

  • This polyhydroxy derivative (C₆H₈O₅) demonstrates increased polarity and hydrogen-bonding capacity, making it water-soluble and reactive in redox processes .
  • Unlike the difluoroacetyl analog, hydroxyl groups enable chelation with metal ions, relevant in catalysis or coordination chemistry .

Table 2: Substituent Effects on Reactivity

Derivative Key Feature Reactivity Impact
3-(2,2-Difluoroacetyl)-1,2-CDO Electron-withdrawing F atoms Enhanced electrophilicity; reduced enol
3-(Hydroxymethylene)-1,2-CDO (41) Conjugated enol system Stabilized enol; nucleophilic additions
3,5/4-Trihydroxy-1,2-CDO Multiple hydroxyl groups Metal chelation; redox activity

Comparison with Acyclic Diketones (e.g., Butane-2,3-dione)

  • Steric and Electronic Factors: Acyclic diketones like butane-2,3-dione lack ring strain, enabling faster reactions in non-enzymatic systems. However, cyclic diketones like 1,2-CDO exhibit constrained conformations, influencing stereoselectivity in catalysis .
  • Biological Interactions : Both 1,2-CDO and butane-2,3-dione modify arginine residues in enzymes, but the cyclic structure of 1,2-CDO may confer slower reaction kinetics due to steric hindrance .

Biological Activity

3-(2,2-Difluoroacetyl)cyclohexane-1,2-dione is a compound of growing interest due to its potential biological activities. This article explores its biological activity, mechanism of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C9H10F2O3C_9H_{10}F_2O_3. The presence of the difluoroacetyl group enhances its reactivity and biological activity, making it a valuable compound for research in medicinal chemistry and pharmacology.

The mechanism of action for compounds like this compound typically involves interaction with specific molecular targets such as enzymes or receptors. The difluoroacetyl group can form covalent bonds with nucleophilic sites on proteins. This interaction may lead to inhibition or modulation of enzymatic activity, which is crucial for its potential therapeutic effects .

Anticancer Activity

Recent studies have highlighted the anticancer potential of cyclohexane-1,2-dione derivatives. In vitro screening has shown that various derivatives exhibit cytotoxic effects against several cancer cell lines, including:

  • Non-small cell lung cancer (NSCLC) : Cell lines H460 and A549.
  • Colorectal cancer : HT29 cell line.
  • Gastric carcinoma : MKN-45 cell line.
  • Malignant glioma : U87MG cell line.
  • Hepatocellular carcinoma : SMMC-7721 cell line.

A study indicated that the inhibitory activity against receptor tyrosine kinases correlated with structural variations in the compounds. The most promising candidates had IC50 values below 1 nM against these cancer cell lines .

Antimicrobial Activity

Research has also explored the antimicrobial properties of cyclohexane derivatives. Some derivatives demonstrated significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. For example:

CompoundBacteria TestedMinimum Inhibitory Concentration (MIC)
Compound AS. aureus625 µg/mL
Compound BE. coliNo activity
Compound CE. faecalis625 µg/mL

These results suggest that while some derivatives are effective against specific bacteria, others may lack activity altogether .

Case Studies

Case Study 1: Anticancer Screening

In a study by Mohareb et al., a library of 40 cyclohexane-1,3-dione derivatives was evaluated for their inhibitory activity against NSCLC cell lines. The study utilized quantitative structure–activity relationship (QSAR) modeling to correlate molecular descriptors with biological activity. The findings underscored a strong relationship between structural modifications and cytotoxicity levels .

Case Study 2: Antimicrobial Testing

Another investigation focused on the synthesis and biological evaluation of novel cyclohexane-1,3-dione ligands and their metal complexes. These compounds were tested against various bacterial strains, revealing moderate antibacterial properties compared to standard antibiotics like ampicillin .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(2,2-Difluoroacetyl)cyclohexane-1,2-dione?

  • Methodological Answer : Synthesis of structurally analogous fluorinated cyclohexane-diones (e.g., 2-(((2,4-Difluorophenyl)amino)methylene)cyclohexane-1,3-dione) involves reacting fluorinated precursors (e.g., 2,4-difluoroaniline) with cyclohexane-1,3-dione derivatives under controlled conditions. Catalysts such as acidic or basic agents are used to promote condensation, with temperature maintained at 60–80°C to optimize yield and purity. Post-synthetic purification via column chromatography or recrystallization is critical to isolate the target compound .
  • Key Data :

ParameterValue
Reaction Temp.60–80°C
CatalystAcidic/Basic Agents
Yield (Typical)60–75% (for analogous compounds)

Q. How can the structure of this compound be characterized spectroscopically?

  • Methodological Answer : Use a combination of:

  • NMR Spectroscopy : 19F^{19}\text{F} NMR to confirm fluorination patterns (δ -110 to -130 ppm for CF2_2 groups).
  • IR Spectroscopy : Detect carbonyl stretches (1650–1750 cm1^{-1}) and C-F vibrations (1000–1200 cm1^{-1}).
  • X-ray Crystallography : Resolve crystal structure for absolute configuration (as demonstrated for related fluorinated benzothiazin derivatives) .
    • Note : Comparative analysis with spectral databases (e.g., PubChem) is essential for validation .

Advanced Research Questions

Q. How do fluorine substituents influence the electronic and steric properties of this compound?

  • Methodological Answer : Fluorine’s high electronegativity alters electron density at the acetyl group, enhancing electrophilicity of adjacent carbonyls. Computational studies (e.g., DFT calculations) can map electrostatic potential surfaces to predict reactivity. Experimentally, compare reaction rates of fluorinated vs. non-fluorinated analogs in nucleophilic additions (e.g., Grignard reactions). Steric effects are minimal due to fluorine’s small atomic radius, but vicinal difluoro groups may induce conformational rigidity in the cyclohexane ring .

Q. What strategies resolve contradictions in reported bioactivity data for fluorinated cyclohexane-diones?

  • Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell line variability, concentration ranges). To address this:

Standardize Assays : Use identical cell lines (e.g., HeLa for anticancer studies) and protocols.

Control Experiments : Include positive controls (e.g., cisplatin for cytotoxicity) and validate membrane permeability via logP measurements.

Dose-Response Curves : Establish IC50_{50} values across multiple replicates to assess reproducibility.

  • Example : Fluorinated analogs like 2-(((2,4-Difluorophenyl)amino)methylene)cyclohexane-1,3-dione show antibacterial activity at 10–50 µM, but results vary with bacterial strain .

Q. How can computational modeling predict the interaction of this compound with biological targets?

  • Methodological Answer :

Molecular Docking : Use software (e.g., AutoDock Vina) to simulate binding to enzymes (e.g., kinases or proteases). Prioritize targets with hydrophobic active sites, as fluorinated groups enhance lipophilicity.

QSAR Models : Corrogate electronic parameters (Hammett σ values) with bioactivity data from analogs to predict potency.

MD Simulations : Assess stability of ligand-target complexes over 100-ns trajectories to identify persistent interactions .

Data Contradiction Analysis

Q. Why do studies report conflicting stability profiles for fluorinated cyclohexane-diones under acidic conditions?

  • Methodological Answer : Stability varies with fluorine substitution patterns. For example:

  • All-cis-tetrafluorocyclohexanes exhibit enhanced stability due to stereoelectronic effects, resisting ring-opening under mild acid .
  • Vicinal Difluoro Groups in 3-(2,2-Difluoroacetyl) analogs may destabilize the compound via inductive effects, accelerating hydrolysis.
  • Resolution : Conduct pH-dependent degradation studies (pH 1–7) with HPLC monitoring. Compare half-lives of structurally distinct fluorinated derivatives .

Tables for Key Parameters

Property Value/Technique Reference
Molecular FormulaC10_{10}H10_{10}F2_2O3_3
Molecular Weight216.18 g/mol
19F^{19}\text{F} NMR Shiftδ -120 to -125 ppm (CF2_2)
Typical Purity (HPLC)>95%

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